molecular formula C27H41N3O B2725386 4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one CAS No. 488724-98-7

4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B2725386
CAS RN: 488724-98-7
M. Wt: 423.645
InChI Key: AKGQSZJVWXAJBQ-ANYBSYGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-tert-Butylcyclohexanone” is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of “4-tert-Butylcyclohexanone” involves the hydrogenation of p-tert-butylphenol . A solution of 4-tert-butylcyclohexanol in toluene is added to a mixture of N-Chlorosuccinimide (NCS) and Dimethyl sulfoxide (DMSO) cooled to -25 C° .


Physical And Chemical Properties Analysis

“4-tert-Butylcyclohexanone” is a white to almost white crystalline powder . It has a melting point of 47-50 °C and a boiling point of 113-116 °C/20 mmHg . It is soluble in alcohol and ethanol, but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound belongs to a class of molecules that have been explored for their unique photochemical and structural properties. Studies have focused on the synthesis and photochemistry of related analogs, revealing insights into their molecular conformation and aggregation behaviors. For instance, research on quinoline analogs of the perimidinespirohexadienone family highlighted their photochromic characteristics, including the determination of molar absorptivities and quantum yield measurements for photoisomerization processes (Moerdyk et al., 2009). Moreover, studies on fused pyrazoles and their pi-stacked dimers and sheets provide a foundational understanding of the molecular structures related to spiropyrazolone derivatives (Low et al., 2004).

Green Synthesis and Environmental Applications

The green synthesis of quinazolinone derivatives, including spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, showcases an environmentally benign approach to creating these compounds under aqueous or solventless conditions. Such methodologies not only contribute to the sustainable production of these molecules but also open avenues for their application in eco-friendly processes and materials science (Miklós & Fülöp, 2010).

Photodynamic Therapy and Medicinal Chemistry

Spiro-quinazolinone derivatives have been explored for their potential in photodynamic therapy and as antitumor agents. Their ability to induce cell cycle arrest and trigger apoptosis in cancer cells, as demonstrated in studies with leukemia stem-like KG1-a cells, highlights the therapeutic potential of these compounds. The down-regulation of critical proteins such as Survivin and Bcl2 by these derivatives underscores their significance in the development of new cancer treatments (Rahimian et al., 2019).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 - H412 . It is recommended to handle it with personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

properties

IUPAC Name

4'-tert-butyl-3-[(4-tert-butylcyclohexylidene)amino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O/c1-25(2,3)19-11-13-21(14-12-19)29-30-24(31)22-9-7-8-10-23(22)28-27(30)17-15-20(16-18-27)26(4,5)6/h7-10,19-20,28H,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGQSZJVWXAJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NN2C(=O)C3=CC=CC=C3NC24CCC(CC4)C(C)(C)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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